molecular formula C21H26N2O7 B565473 Nimodipine-d7

Nimodipine-d7

Cat. No.: B565473
M. Wt: 425.5 g/mol
InChI Key: UIAGMCDKSXEBJQ-QLWPOVNFSA-N
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Mechanism of Action

Target of Action

Nimodipine-d7, a deuterium-labeled variant of Nimodipine, primarily targets vascular smooth muscle cells . Its main target is the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for smooth muscle contraction .

Mode of Action

This compound acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium in smooth muscle cells, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Compared to other calcium channel blocking agents, this compound exhibits greater effects on cerebral circulation than on peripheral circulation .

Biochemical Pathways

This compound affects the calcium ion signaling pathway, which is crucial for various cellular functions. By inhibiting calcium influx, it prevents the contraction of vascular smooth muscle cells, leading to vasodilation . Furthermore, it has been suggested that Nimodipine can regulate T cell response through the p38–MAPK pathway signaling .

Pharmacokinetics

Nimodipine, the non-deuterated form, is known to be extensively metabolized in the liver via the cyp3a4 enzyme and undergoes first-pass metabolism . It is excreted in urine and feces, and its elimination half-life is between 1 to 2 hours . The bioavailability of Nimodipine is increased in patients with cirrhosis, and its peak serum concentration is reached approximately 1 hour after administration .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of calcium-dependent smooth muscle contraction, leading to vasodilation . This effect is particularly pronounced in cerebral circulation, which can improve neurological outcomes in certain conditions . In addition, Nimodipine has been found to have neuroprotective and neuroregenerative effects in certain model systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been observed that Nimodipine’s neuroprotective effect varies under different stress conditions. In a study, the cytotoxicity of ethanol and osmotic stress was significantly reduced with Nimodipine pretreatment, while it had no influence on hypoxia-induced cytotoxicity . This suggests that the cellular environment and specific stressors can impact the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Nimodipine-d7, like its non-deuterated counterpart, is an inhibitor of L-type voltage-gated calcium (Ca v) channels . It is selective for Ca v 1.2 over Ca v 1.3 channels . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Cellular Effects

This compound has been shown to have neuroprotective effects in various models . It has direct effects on neurons, as well as influences on both microglia and astrocytes . It has been observed to inhibit contractions induced by potassium in isolated rabbit aortic strips . Furthermore, it has been shown to increase cerebral blood flow in anesthetized dogs when administered sublingually .

Molecular Mechanism

This compound acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . It has also been associated with the activation of AKT and CREB signaling pathways, which are involved in cell survival and gene expression .

Temporal Effects in Laboratory Settings

This compound has been shown to have time-dependent neuroprotective effects in laboratory settings . For instance, in excitotoxically lesioned organotypic hippocampal slice cultures, Nimodipine was protective when pre-incubated for 4 hours or co-applied with NMDA .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, studies on Nimodipine have shown that its effects can vary with different dosages . For instance, Nimodipine has been found to decrease necrosis of hippocampal CA1 pyramidal neurons and reduce increases in spontaneous movement and contralateral circling in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion .

Metabolic Pathways

Nimodipine, the non-deuterated counterpart, is known to interact with L-type voltage-gated calcium channels, influencing calcium influx and thus affecting various cellular processes .

Transport and Distribution

Studies on the transport and distribution of this compound are limited. Research on Nimodipine has shown that it is rapidly absorbed and reaches the maximum plasma concentration in approximately 5 minutes after intraocular administration . It has been found to be distributed more in the lung, spleen, and brain tissues, and less in the kidney .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nimodipine-d7 involves the incorporation of deuterium atoms into the nimodipine molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated starting materials and careful control of reaction conditions to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, along with optimized reaction conditions to maximize yield and purity. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of high-quality this compound for research and analytical purposes .

Chemical Reactions Analysis

Types of Reactions

Nimodipine-d7, like nimodipine, undergoes various chemical reactions, including:

    Oxidation: Nimodipine can be oxidized under certain conditions, leading to the formation of oxidation products.

    Reduction: Reduction reactions can convert nimodipine to its reduced forms.

    Substitution: Nimodipine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nimodipine can lead to the formation of nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Introduction to Nimodipine-d7

This compound is a deuterium-labeled derivative of nimodipine, a calcium channel blocker primarily used in the clinical setting for the management of cerebral vasospasm following subarachnoid hemorrhage. The introduction of deuterated compounds, such as this compound, has opened avenues for enhanced pharmacokinetic studies and metabolic profiling, particularly in research settings. This article delves into the various scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacokinetic Studies

This compound is utilized as an internal standard in pharmacokinetic studies to quantify nimodipine levels in biological samples. The deuterium labeling allows for precise measurement using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for understanding the metabolism and bioavailability of nimodipine in various physiological conditions.

Table 1: Comparison of Analytical Methods Using this compound

MethodSensitivitySpecificityApplication
GC-MSHighHighQuantification of nimodipine metabolites
LC-MSVery HighModeratePharmacokinetic profiling

Neuroscience Research

This compound has been employed in neuroscience research to study its effects on cerebral blood flow and neuronal protection mechanisms. Studies have shown that nimodipine can prevent delayed cerebral ischemia by dilating cerebral vessels, which is critical in conditions like subarachnoid hemorrhage.

Case Study: Efficacy in Delayed Cerebral Ischemia

A randomized controlled trial investigated the efficacy of nimodipine combined with cilostazol against delayed cerebral ischemia. The trial aimed to measure outcomes such as the incidence of symptomatic vasospasm and functional neurological recovery. Results indicated a significant reduction in these outcomes when using the combination therapy compared to nimodipine alone .

Metabolic Profiling

The use of this compound allows researchers to trace metabolic pathways of nimodipine within the body. This application is particularly relevant in studies examining how different formulations or routes of administration affect drug metabolism and efficacy.

Table 2: Metabolic Pathways Analyzed with this compound

PathwayFindings
Hepatic MetabolismIdentified major metabolites post-administration
Blood-Brain Barrier PenetrationEnhanced understanding of central nervous system effects

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another calcium channel blocker with similar pharmacological properties but less specificity for cerebral arteries.

    Amlodipine: A calcium channel blocker used primarily for hypertension and angina, with a longer half-life compared to nimodipine.

    Verapamil: A calcium channel blocker with significant effects on cardiac muscle and less specificity for cerebral arteries.

Uniqueness of Nimodipine-d7

This compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of nimodipine in complex biological matrices .

Biological Activity

Nimodipine-d7 is a deuterated derivative of nimodipine, a well-established calcium channel blocker primarily used in the management of subarachnoid hemorrhage (SAH) and other vascular conditions. The incorporation of deuterium atoms enhances its utility in pharmacokinetic studies by providing a distinct profile for analytical techniques without altering its biological activity. This article explores the biological activity of this compound, its mechanism of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound retains the same chemical structure as nimodipine, with seven hydrogen atoms replaced by deuterium. This modification allows for precise tracking in biological systems while maintaining its role as a selective blocker of L-type calcium channels. The primary pharmacological effects of this compound include:

  • Calcium Channel Blockade : Inhibits the influx of calcium ions through voltage-gated L-type calcium channels, leading to vasodilation and reduced blood pressure.
  • Neurological Applications : Used in the treatment and prevention of cerebral vasospasm following SAH, which is critical for improving neurological outcomes.

Nimodipine acts preferentially on cerebral blood vessels due to its lipophilic nature, allowing it to cross the blood-brain barrier effectively. By blocking calcium channels, it prevents vasoconstriction and promotes increased cerebral blood flow, which is essential during ischemic events such as SAH.

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to nimodipine, including:

  • Absorption : Rapid absorption after oral administration with peak plasma concentrations typically reached within 1.5 hours.
  • Bioavailability : Approximately 13% due to significant first-pass metabolism.
  • Distribution : High volume of distribution, indicating extensive tissue binding.

Comparative Biological Activity

The biological activity of this compound can be compared with that of its parent compound, nimodipine. The following table summarizes key pharmacological characteristics:

PropertyNimodipineThis compound
Chemical StructureC17H19N3O6C17D7N3O6
Calcium Channel BlockadeYesYes
Preferred UseSAH and vasospasmResearch standard
Bioavailability~13%Similar
LipophilicityHighHigh

Case Studies and Research Findings

  • Efficacy in Subarachnoid Hemorrhage :
    A meta-analysis reviewed 13 randomized controlled trials involving 1,727 patients with aneurysmal SAH. The results indicated that nimodipine significantly reduced poor outcomes (RR = 0.69) and mortality (RR = 0.50) compared to placebo . While specific data on this compound's efficacy is limited due to its use primarily as an internal standard, these findings underscore the relevance of nimodipine's mechanisms that are applicable to its deuterated form.
  • Adverse Effects :
    A case report highlighted instances of acute hypoxemia in patients treated with nimodipine for SAH, suggesting potential systemic effects . While direct evidence for this compound's adverse effects is not documented, understanding these risks is crucial for interpreting research findings involving both compounds.
  • Pharmacokinetic Studies :
    Studies utilizing deuterated compounds like this compound allow researchers to track drug metabolism and interactions more precisely. For instance, investigations into combined therapies (e.g., cilostazol-nimodipine) have been conducted to assess their efficacy in preventing delayed cerebral ischemia . Such studies could benefit from incorporating this compound as a standard for quantification.

Properties

IUPAC Name

5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAGMCDKSXEBJQ-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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